N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected via an ethyl linker and a carboxamide group. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction between tryptamine and a suitable carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane (CH2Cl2) under mild conditions . The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with serotonin receptors, affecting neurotransmission and mood regulation. Additionally, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
Tryptamine: A biogenic amine derived from the amino acid tryptophan, known for its role in neurotransmission.
Melatonin: A hormone derived from tryptophan, involved in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development
These compounds share the indole moiety but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-22-14-17(16-7-3-5-9-19(16)22)20(24)21-11-13-23-12-10-15-6-2-4-8-18(15)23/h2-10,12,14H,11,13H2,1H3,(H,21,24) |
InChI Key |
FWDLDRBVVHJUIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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